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Compound of Interest

Compound Name: Methyl 3-iodobenzoate

Cat. No.: B1359923 Get Quote

Introduction: Methyl 3-iodobenzoate (CAS No: 618-91-7) is an important aromatic ester and

building block in organic synthesis, frequently utilized in the development of pharmaceutical

compounds and complex molecular architectures. Accurate structural confirmation and purity

assessment are critical for its application in research and drug development. This guide

provides a comprehensive overview of the key spectroscopic data for Methyl 3-iodobenzoate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), complete with detailed experimental protocols.

Data Presentation: Spectroscopic Signatures
The following tables summarize the essential quantitative data derived from the spectroscopic

analysis of Methyl 3-iodobenzoate.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

8.34 s (singlet) - H-2

7.97 d (doublet) 7.5 H-4

7.85 d (doublet) 7.2 H-6

7.15 td (triplet of doublets) J₁=7.8, J₂=2.7 H-5

3.89 s (singlet) - -OCH₃

Data sourced from

ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Carbon Assignment

~165 C=O (Ester Carbonyl)

~140 C-4

~138 C-6

~132 C-1

~129 C-5

~94 C-3 (Carbon attached to Iodine)

~52 -OCH₃

Note: Specific peak assignments are based on

established chemical shift ranges and data from

similar substituted methyl benzoates.[2][3]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

> 3040 C-H Stretch Aromatic

< 3000 C-H Stretch Aliphatic (-CH₃)

~1730 C=O Stretch Ester Carbonyl

~1600-1450 C=C Stretch Aromatic Ring

~1300-1250 C-O Stretch Ester

< 600 C-I Stretch Aryl Iodide

Data based on characteristic

absorption frequencies for the

respective functional groups.

[4][5][6]

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Impact (EI)

m/z Ion Interpretation

262 [C₈H₇IO₂]⁺ Molecular Ion (M⁺)

231 [M - OCH₃]⁺ Loss of a methoxy radical

203 [M - COOCH₃]⁺ Loss of a carbomethoxy radical

The molecular ion peak

corresponds to the molecular

weight of the compound

(262.04 g/mol ).[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of purified Methyl 3-iodobenzoate.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), in a clean vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, ensuring the

solution height is around 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Subsequently, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a

greater number of scans is typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

Place a small amount (approx. 10-20 mg) of solid Methyl 3-iodobenzoate into a small

test tube or vial.

Add a few drops of a volatile solvent with minimal IR absorption in key regions, such as

methylene chloride or acetone, to completely dissolve the solid.

Using a pipette, carefully drop a small amount of the solution onto the surface of a

polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1359923?utm_src=pdf-body
https://www.benchchem.com/product/b1359923?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-iodobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and

instrumental interferences.

Run the sample scan to obtain the infrared spectrum of the compound. The data is

typically plotted as percent transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Preparation:

Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Perform a serial dilution of the stock solution with the same solvent to a final concentration

in the range of 10-100 µg/mL.

If any precipitate is observed, the solution must be filtered to prevent blockages in the

instrument's sample delivery lines.

Transfer the final diluted solution into a 2 mL mass spectrometry vial.

Data Acquisition (Electron Impact Ionization):

The sample is introduced into the ion source of the mass spectrometer, where it is

vaporized in a high vacuum.[8]

A high-energy beam of electrons bombards the gaseous molecules, causing the ejection

of an electron to form a positively charged molecular ion (M⁺).[9]

These ions, along with any fragment ions formed from the breakdown of the molecular ion,

are accelerated by an electric field.
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The accelerated ions then pass through a magnetic field, which deflects them based on

their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.

A detector measures the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the generalized workflow for the structural characterization of

an organic compound using multiple spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1359923?utm_src=pdf-body-img
https://www.benchchem.com/product/b1359923?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Methyl 3-iodobenzoate CAS#: 618-91-7 [amp.chemicalbook.com]

2. cdnsciencepub.com [cdnsciencepub.com]

3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of
wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

4. uanlch.vscht.cz [uanlch.vscht.cz]

5. researchgate.net [researchgate.net]

6. chem.libretexts.org [chem.libretexts.org]

7. Methyl 3-iodobenzoate | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. chem.libretexts.org [chem.libretexts.org]

9. chemguide.co.uk [chemguide.co.uk]

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-iodobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359923#spectroscopic-data-for-methyl-3-
iodobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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